molecular formula C11H15N3O2 B1389685 (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime CAS No. 1228670-10-7

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime

Cat. No. B1389685
CAS RN: 1228670-10-7
M. Wt: 221.26 g/mol
InChI Key: YOFHZOABMZTSGZ-XYOKQWHBSA-N
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Description

“(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “E” in its name indicates the geometry around the double bond, where the highest priority groups are on opposite sides. The “oxime” part refers to a functional group containing a carbon-nitrogen double bond with the nitrogen bound to a hydroxyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an oxime functional group, and a methoxy group attached to the aromatic ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oximes are known to undergo a variety of reactions, including reduction to amines, and conversion to nitriles, nitro compounds, and nitrones .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some pyrrolidine derivatives have been found to exhibit biological activity, such as anticancer effects .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known biological activity of some pyrrolidine derivatives . Further studies could also aim to optimize its synthesis and explore its reactivity.

properties

IUPAC Name

(NE)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11-9(8-12-15)4-5-10(13-11)14-6-2-3-7-14/h4-5,8,15H,2-3,6-7H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFHZOABMZTSGZ-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=N1)N2CCCC2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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